molecular formula C13H8N2O2 B1612892 5-(3-Cyanophenyl)nicotinic acid CAS No. 893740-73-3

5-(3-Cyanophenyl)nicotinic acid

Cat. No. B1612892
M. Wt: 224.21 g/mol
InChI Key: IATGPTBSYAGCRF-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)nicotinic acid, also known as 3-Cyanonicotinic acid or 5-(3-carboxyphenyl)pyridine, is a chemical compound with the molecular formula C13H8N2O2. It appears as an off-white to light-yellow powder or crystals .


Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 5-(3-Cyanophenyl)nicotinic acid, has been explored in various studies. One approach involves the multicomponent synthesis of nicotinic acid derivatives . Another promising method is the nitrilase-mediated synthesis of nicotinic acid (vitamin B3) from 3-cyanopyridine . This process has been optimized using inducer feeding approaches and has shown high productivity .


Molecular Structure Analysis

The molecular structure of 5-(3-Cyanophenyl)nicotinic acid consists of a pyridine ring attached to a carboxylic acid group and a phenyl ring substituted with a cyano group . The molecular weight of this compound is 224.21 g/mol .

Scientific Research Applications

Extraction and Recovery Enhancements Nicotinic acid, closely related to 5-(3-Cyanophenyl)nicotinic acid, is utilized extensively across food, pharmaceutical, and biochemical sectors. A study by Kumar et al. (2008) explored the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). This approach highlighted a method to enhance the extraction efficiency of nicotinic acid, potentially applicable to derivatives like 5-(3-Cyanophenyl)nicotinic acid, by employing specific solvents under isothermal conditions, thereby improving its recovery from dilute solutions (Kumar, Wasewar, & Babu, 2008).

Receptor Mediation and Lipolytic Effects Nicotinic acid's role in lipid metabolism through receptor mediation has been documented, providing insights into the cellular mechanisms that could be influenced by 5-(3-Cyanophenyl)nicotinic acid. Tunaru et al. (2003) identified G-protein-coupled receptors, PUMA-G and HM74, expressed in adipose tissue as mediators for nicotinic acid's anti-lipolytic effects. This receptor interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, influencing lipid metabolism and presenting a potential pathway through which 5-(3-Cyanophenyl)nicotinic acid could exert similar effects (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).

Herbicidal Activity Exploring the herbicidal potential, Yu et al. (2021) synthesized and evaluated a series of derivatives from nicotinic acid for their herbicidal activities. The study found that certain N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against various plant species. This indicates that structurally related compounds, like 5-(3-Cyanophenyl)nicotinic acid, could be explored for their herbicidal efficacy, providing a foundation for the development of new agrochemicals (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Industrial Production and Green Chemistry The industrial production of nicotinic acid, and by extension its derivatives, is of significant interest due to its applications and environmental impact. Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid, emphasizing green chemistry approaches that minimize environmental impact. This research underscores the importance of developing sustainable production methods for compounds like 5-(3-Cyanophenyl)nicotinic acid, aligning with the principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).

properties

IUPAC Name

5-(3-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATGPTBSYAGCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602522
Record name 5-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Cyanophenyl)nicotinic acid

CAS RN

893740-73-3
Record name 5-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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